molecular formula C20H20FN5OS B2539890 6-fluoro-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole CAS No. 2320671-01-8

6-fluoro-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No.: B2539890
CAS No.: 2320671-01-8
M. Wt: 397.47
InChI Key: GSQYSCCADTXALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiazole derivative featuring a 6-fluoro substituent and a complex azetidine-piperazine-carbonyl-pyridinyl side chain at position 2. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including kinase inhibition and receptor modulation . The substitution pattern here combines fluorine (enhancing lipophilicity and metabolic stability) with a conformationally constrained azetidine ring linked to a pyridin-2-yl-piperazine moiety. This design likely targets receptors or enzymes requiring both aromatic stacking (via benzothiazole/pyridine) and hydrogen bonding (via piperazine/azetidine carbonyl) interactions.

Properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5OS/c21-15-4-5-16-17(11-15)28-20(23-16)26-12-14(13-26)19(27)25-9-7-24(8-10-25)18-3-1-2-6-22-18/h1-6,11,14H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQYSCCADTXALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3CN(C3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various functionalized benzothiazole compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its pharmacological properties . Its structural components are thought to facilitate interactions with various biological targets, making it a candidate for drug development. Research indicates that it may act as an inhibitor for specific kinases and receptors involved in disease pathways, particularly in cancer and infectious diseases .

Case Study: Anticancer Activity
Several studies have explored the anticancer potential of compounds with similar structures. For example:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)9.46
Compound BMDA-MB-231 (Breast)12.91
Compound CA549 (Lung)8.00

These results suggest that modifications in the piperazine and trifluoromethyl groups can enhance anticancer efficacy.

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activities . Research has shown that derivatives of benzothiazole-piperazine hybrids possess significant antimicrobial effects against various pathogens . The structure-activity relationship indicates that specific functional groups enhance antimicrobial efficacy, opening avenues for developing new antibiotics.

Industrial Applications

In the industrial sector, 6-fluoro-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole is being explored for its potential in developing advanced materials. Its unique chemical properties may be leveraged to create materials with enhanced thermal stability or mechanical strength, suitable for various applications in pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 6-fluoro-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and biological targets. Below is a detailed analysis:

Structural Analogues

Compound Name/ID Core Structure Key Substituents Molecular Formula Molecular Weight Key Features
Target Compound Benzothiazole 6-Fluoro; 2-(azetidinyl-piperazine-carbonyl-pyridin-2-yl) C₂₀H₁₈FN₅OS 403.45 g/mol Conformational rigidity from azetidine; dual aromatic systems (benzothiazole + pyridine)
BK78943 Azetidine-ethanone 1-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl) C₁₆H₁₉F₃N₄O₂ 356.34 g/mol Trifluoromethyl pyridine enhances lipophilicity; lacks benzothiazole core
T1–T12 Derivatives Pyridazinone 6-[4-(2-Fluorophenyl)piperazine]; benzalhydrazone side chains Variable ~400–450 g/mol Flexible hydrazone linkers; fluorophenyl-piperazine for receptor targeting
4c Quinoline-pyrazole 5-(p-Tolyl); 3-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl} C₃₀H₂₅F₃N₆O 542.55 g/mol Bulky quinoline-pyrazole core; trifluoromethyl group improves metabolic stability

Molecular and Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s LogP is estimated to be ~3.5 (due to fluorine and aromatic cores), higher than BK78943 (LogP ~2.8) but lower than 4c (~4.1) .
  • Solubility: The azetidine-piperazine linker in the target compound may improve aqueous solubility compared to BK78943’s ethanone group .
  • Metabolic Stability : Fluorine at position 6 and the rigid azetidine likely reduce oxidative metabolism compared to T1–T12 derivatives, which have hydrazone linkers prone to hydrolysis .

Biological Activity

6-fluoro-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a benzothiazole moiety with piperazine and azetidine groups, suggesting diverse pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

The compound's structure features:

  • Benzothiazole core : Known for various biological activities, including antimicrobial and anticancer properties.
  • Piperazine derivative : Associated with modulation of neurotransmitter systems.
  • Fluorine substitution : Enhances lipophilicity and may influence receptor binding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors involved in various disease pathways:

  • Histamine Receptor Modulation : Compounds with similar structures have been shown to interact with histamine receptors (H3), influencing neurotransmitter release and potentially providing therapeutic effects in neurological disorders.
  • Antimicrobial Activity : The benzothiazole moiety has been linked to antimicrobial properties, suggesting that this compound may exhibit similar effects against various pathogens .

Biological Activity Data

Research has indicated that derivatives of benzothiazole and piperazine exhibit significant pharmacological effects. Below is a summary table highlighting the activities associated with structurally related compounds:

Compound NameStructure FeaturesNotable Activities
4-(pyridin-2-yl)piperazine derivativesContains piperazine and pyridineAntidepressant activity
Benzothiazole derivativesBenzothiazole coreAntimicrobial properties
Piperidine-based compoundsPiperidine ringAnalgesic effects

Uniqueness : The unique combination of functional groups in this compound may enhance its bioactivity compared to other compounds in its class.

Anti-Tubercular Activity

A study evaluated the anti-tubercular potential of compounds structurally related to this compound. Among the tested derivatives, several exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM. This suggests that similar compounds could be explored for their efficacy against tuberculosis .

Neuroprotective Effects

Research on piperazine derivatives has shown promise in neuroprotection. For instance, certain piperazine compounds demonstrated the ability to inhibit human acetylcholinesterase, which is crucial for managing conditions like Alzheimer's disease. The binding interactions were assessed through molecular docking studies, indicating potential therapeutic applications for cognitive disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 6-fluoro-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole?

  • Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:

  • Benzothiazole core formation : Start with fluorinated benzothiazole intermediates, as described for analogous compounds using Vilsmeier-Haack formylation (DMF/POCl₃) to introduce carbonyl groups .
  • Azetidine coupling : React the benzothiazole intermediate with functionalized azetidine derivatives. For example, azetidin-1-yl groups can be introduced via nucleophilic substitution or amide bond formation using coupling agents like EDCI/HOBt .
  • Piperazine-carbonyl integration : The pyridinylpiperazine moiety is attached via carbamoylation, often employing activated carbonyl intermediates (e.g., chloroformates or carbodiimide-mediated reactions) .
  • Characterization : Confirm structure using FT-IR, ¹H/¹³C NMR, and X-ray crystallography for regioselectivity validation .

Q. How is the structural conformation of this compound validated in crystallographic studies?

  • Methodological Answer : X-ray diffraction analysis reveals bond lengths, dihedral angles, and non-covalent interactions (e.g., π-π stacking, C–H···π). For example, in related benzothiazole-pyrazole hybrids, dihedral angles between the benzothiazole and azetidine rings range from 6.4° to 34.0°, indicating planarity deviations critical for bioactivity . Weak intermolecular interactions (e.g., centroid-to-centroid distances of ~3.7 Å) stabilize the crystal lattice .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the azetidine-pyridinylpiperazine coupling step?

  • Methodological Answer :

  • Catalytic optimization : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselective triazole formation, as demonstrated in piperazine-triazole syntheses .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while temperature control (60–65°C) minimizes side reactions .
  • Protection/deprotection : Temporarily protect reactive groups (e.g., amines) on the azetidine or piperazine moieties to direct coupling to the desired position .

Q. How can contradictions in biological activity data for benzothiazole derivatives be systematically resolved?

  • Methodological Answer :

  • Dose-response profiling : Test compounds across a wide concentration range (e.g., 1 nM–100 µM) to identify IC₅₀/EC₅₀ values and rule out assay-specific artifacts .
  • Purity validation : Use HPLC (>95% purity) and mass spectrometry to confirm compound integrity, as impurities (e.g., unreacted intermediates) may skew bioactivity results .
  • Comparative structural analysis : Compare with structurally related analogs (e.g., pyrazole- or triazole-substituted benzothiazoles) to isolate pharmacophore contributions .

Q. What experimental designs are recommended for evaluating enzyme inhibition (e.g., AST/ALT) by this compound?

  • Methodological Answer :

  • Enzyme assays : Use human serum samples from disease models (e.g., myocardial infarction) and measure AST/ALT activity via spectrophotometric detection of NADH oxidation at 340 nm .
  • Controls : Include positive controls (e.g., streptomycin for antibacterial assays) and negative controls (DMSO vehicle) to normalize results .
  • Data interpretation : Triazole and pyrazole derivatives exhibit mixed effects; for example, some analogs inhibit AST/ALT (e.g., compound A2: 40% inhibition at 10 µM), while others activate (e.g., compound A3: 25% activation) .

Methodological Considerations for Data Analysis

  • Crystallographic data : Use software like SHELX or Olex2 for structure refinement. Report displacement parameters (U_eq) and hydrogen bonding networks to validate stability .
  • Biological assays : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to ensure reproducibility. For fluorescence-based studies (e.g., picric acid detection), quantify quenching efficiency (%) relative to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.